1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride
Overview
Description
1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClN and its molecular weight is 278.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to 4-bromo-3-methylphenol , which is a brominated phenol and participates in the total synthesis of 3-methylcalix .
Mode of Action
It’s known that brominated phenols like 4-bromo-3-methylphenol can participate in various chemical reactions . For instance, they can be used in the synthesis of complex molecules such as bromo [2-methyl-4- [2- ( t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine) nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- ( t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .
Biochemical Pathways
Given its structural similarity to 4-bromo-3-methylphenol, it might be involved in similar chemical reactions and pathways .
Pharmacokinetics
It’s known that the compound’s solubility in methanol and chloroform could potentially influence its bioavailability.
Result of Action
Its structural similarity to 4-bromo-3-methylphenol suggests that it might have similar chemical properties and effects .
Action Environment
It’s known that the compound should be stored in a sealed container in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8-6-9(4-5-10(8)12)7-11(2,3)13;/h4-6H,7,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJWQGMXJMAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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